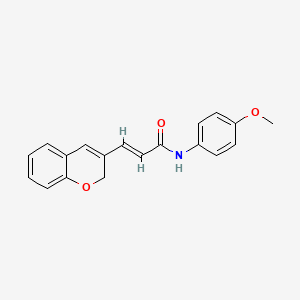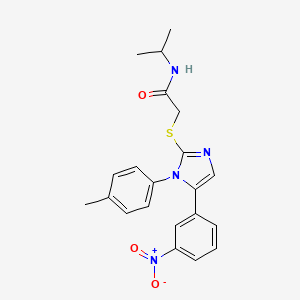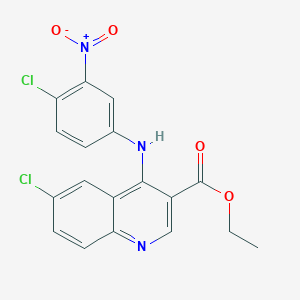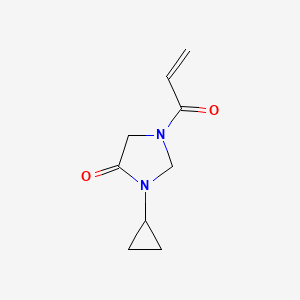![molecular formula C13H20BrNO3S B2619657 [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine CAS No. 914619-44-6](/img/structure/B2619657.png)
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine, also known as BPPSA, is a chemical compound that has gained significant attention in scientific research in recent years. BPPSA is a sulfonamide derivative that has been found to have potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In
作用機序
The mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine is not fully understood, but it is believed to act as a proteasome inhibitor. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have a range of biochemical and physiological effects. In cancer cells, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to induce cell cycle arrest and apoptosis. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. In addition, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have immunomodulatory effects, including the inhibition of T-cell proliferation.
実験室実験の利点と制限
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has several advantages for use in lab experiments. It has been found to be stable in a variety of solvents and can be easily synthesized with a high yield. However, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine also has some limitations. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine. One area of interest is the development of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine analogs with improved solubility and potency. Another area of research is the investigation of the immunomodulatory effects of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine and its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine and its potential applications in the treatment of neurodegenerative diseases.
合成法
The synthesis of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine involves the reaction of 4-bromo-3-propoxyaniline with diethyl sulfite in the presence of a base. This reaction results in the formation of [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine as a white solid with a yield of around 80%. The purity of the compound can be increased using recrystallization techniques.
科学的研究の応用
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have potential therapeutic applications in various fields of scientific research. In cancer research, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases. In neuroscience, [(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
4-bromo-N,N-diethyl-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-9-18-13-10-11(7-8-12(13)14)19(16,17)15(5-2)6-3/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOFRHYPGVEKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2619574.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2619577.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2619579.png)



![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2619586.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2619588.png)


![(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2619595.png)
